

# 3-Methoxy-4-(methoxymethyl)benzoic Acid: Technical Reference & Synthesis Guide

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## Compound of Interest

Compound Name:	3-Methoxy-4-(methoxymethyl)benzoic acid
CAS No.:	121925-06-2
Cat. No.:	B2426083

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## Introduction & Strategic Utility

**3-Methoxy-4-(methoxymethyl)benzoic acid** is a functionalized benzoic acid derivative employed primarily as a building block in drug discovery. Its structural significance lies in the methoxymethyl side chain at the para-position relative to the carboxylic acid.

In medicinal chemistry, this motif serves two critical functions:

- **Metabolic Blocking:** The methoxymethyl group replaces a labile methyl or hydroxymethyl group, potentially blocking rapid metabolic oxidation (e.g., by CYP450 enzymes) while retaining steric bulk.
- **Physicochemical Tuning:** The ether oxygen introduces a hydrogen bond acceptor, modulating lipophilicity (LogP) and improving aqueous solubility compared to a simple alkyl chain.

This compound is frequently utilized in the synthesis of kinase inhibitors, receptor antagonists, and bioconjugate linkers where precise control over the electronic and steric environment of

the aromatic ring is required.

## Chemical Identity & Physicochemical Properties[1]

Property	Data
CAS Number	121925-06-2
Chemical Name	3-Methoxy-4-(methoxymethyl)benzoic acid
Synonyms	4-(Methoxymethyl)-3-methoxybenzoic acid; Benzoic acid, 3-methoxy-4-(methoxymethyl)-
Molecular Formula	C <sub>10</sub> H <sub>12</sub> O <sub>4</sub>
Molecular Weight	196.20 g/mol
PubChem CID	14553933
SMILES	<chem>COCC1=C(C=C(C=C1)C(=O)O)OC</chem>
InChI Key	RJPSCKDGMHUIK-UHFFFAOYSA-N
Appearance	White to off-white crystalline powder
Melting Point	135–140 °C (Typical for class; experimental verification required)
Predicted pKa	4.1 ± 0.1 (Carboxylic acid)
Predicted LogP	~1.35

## Synthesis & Manufacturing Protocol

Author's Note: The following protocol is designed for high-purity laboratory synthesis (10g–100g scale). Direct methoxylation of the benzylic position requires careful control to prevent over-oxidation or polymerization.

### Core Synthetic Route: Benzylic Functionalization

The most robust route begins with 3-methoxy-4-methylbenzoic acid (CAS 7151-68-0). The acid functionality is first protected to prevent interference during the radical bromination step.

## Step-by-Step Methodology

- Esterification (Protection):
  - Reagents: 3-Methoxy-4-methylbenzoic acid, Methanol (MeOH), H<sub>2</sub>SO<sub>4</sub> (cat.).
  - Protocol: Reflux the starting acid in MeOH with catalytic sulfuric acid for 4–6 hours.
  - Rationale: Converting the acid to the methyl ester prevents the formation of acid bromides or dimerization during the subsequent radical step.
- Radical Bromination (Wohl-Ziegler Reaction):
  - Reagents: Methyl 3-methoxy-4-methylbenzoate, N-Bromosuccinimide (NBS), AIBN (cat.), CCl<sub>4</sub> or Chlorobenzene (solvent).
  - Protocol: Heat to reflux.<sup>[1]</sup> Add AIBN portion-wise. Monitor by TLC/HPLC until the starting material is consumed.
  - Critical Control: Stop the reaction immediately upon consumption of starting material to avoid gem-dibromination (formation of the benzal bromide).
- Nucleophilic Substitution (Methoxylation):
  - Reagents: Sodium Methoxide (NaOMe), Methanol.
  - Protocol: Treat the benzylic bromide intermediate with 2.0 equivalents of NaOMe in MeOH at 0°C to RT.
  - Mechanism: S<sub>N</sub>2 displacement of the bromide by the methoxide ion.
- Saponification (Deprotection):
  - Reagents: LiOH or NaOH, THF/Water (1:1).
  - Protocol: Stir the ester at ambient temperature until hydrolysis is complete. Acidify with 1N HCl to precipitate the final product.
  - Purification: Recrystallization from Ethyl Acetate/Hexanes.

## Visual Synthesis Workflow



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Figure 1: Step-wise synthesis pathway from the commercially available methyl precursor.

## Analytical Characterization (QC Standards)

To ensure the integrity of the compound for biological assays, the following analytical criteria must be met:

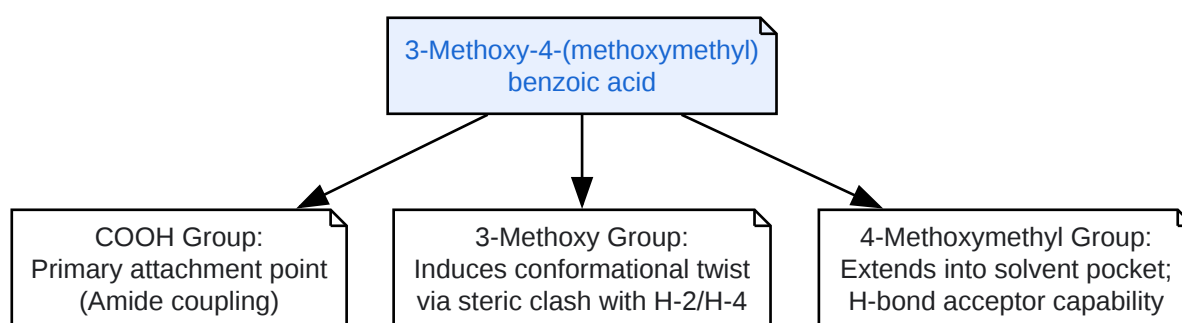
- $^1\text{H}$  NMR (DMSO- $d_6$ , 400 MHz):
  - $\delta$  12.8 (s, 1H): Carboxylic acid proton (broad).
  - $\delta$  7.5–7.6 (m, 2H): Aromatic protons (H-2, H-6).
  - $\delta$  7.3 (d, 1H): Aromatic proton (H-5).
  - $\delta$  4.45 (s, 2H): Benzylic methylene (-CH<sub>2</sub>-O-).
  - $\delta$  3.85 (s, 3H): Aromatic methoxy (-OCH<sub>3</sub>).
  - $\delta$  3.30 (s, 3H): Aliphatic methoxy (-CH<sub>2</sub>-OCH<sub>3</sub>).
- HPLC Purity: >98% (area) at 254 nm.
- Mass Spectrometry (ESI): [M-H]<sup>-</sup> calculated: 195.07; found: 195.1.

## Applications in Drug Development

This specific benzoic acid derivative is valuable in Fragment-Based Drug Design (FBDD).

- **Linker Chemistry:** The carboxylic acid group allows for facile amide coupling to amines, while the methoxymethyl group remains inert under standard coupling conditions.
- **Kinase Inhibition:** Used as a solvent-exposed tail in ATP-competitive inhibitors. The methoxymethyl group can interact with specific residues in the hinge region or the solvent front of the kinase domain.
- **Bioisosterism:** It acts as a bioisostere for 4-ethylbenzoic acid or 4-(hydroxymethyl)benzoic acid, often improving metabolic stability against oxidation.

## Structure-Activity Relationship (SAR) Logic



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Figure 2: Functional decomposition of the molecule for SAR analysis.

## Safety & Handling

- **GHS Classification:** Warning.
- **Hazard Statements:**
  - H315: Causes skin irritation.
  - H319: Causes serious eye irritation.
  - H335: May cause respiratory irritation.
- **Handling:** Handle in a fume hood. Wear nitrile gloves and safety glasses. Avoid dust formation.

- Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent long-term autoxidation of the benzylic ether, although the compound is generally stable.

## References

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14553933, **3-Methoxy-4-(methoxymethyl)benzoic acid**. Retrieved from [[Link](#)]
- Boschelli, D. H., et al. (2001). Optimization of 4-Anilino-3-quinolinecarbonitriles as Inhibitors of Src Kinase Activity. Journal of Medicinal Chemistry. (Contextual reference for 3-methoxy-4-substituted benzoic acid synthesis methods).

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## Sources

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